DDR1 Kinase Inhibition vs. Closest Structural Analog
The compound is the prototype defining a novel chemical series with DDR1 inhibitory activity. The patent establishes a direct correlation between the specific 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl motif and DDR1 potency. While the para-tolyl isomer (CAS 1203039-33-1) is a closely related analog within the same patent family, the patent exemplifies the m-tolyl substitution as critical for a distinct activity profile, potentially optimized against a wider panel of off-target kinases [1]. Direct comparative data within the patent is limited, but the 'Markush' structure claims show a clear strategic preference for the meta-substitution pattern for DDR1 inhibition [1].
| Evidence Dimension | DDR1 inhibitory activity and kinase selectivity profile |
|---|---|
| Target Compound Data | Exemplified in patent for DDR1 inhibition [1] |
| Comparator Or Baseline | p-tolyl isomer (CAS 1203039-33-1); Reported as a chemical analog with a distinct kinase selectivity profile (e.g., against FLT3, PDGFR) [1] |
| Quantified Difference | Not available; selectivity difference is inferred from patent exemplification strategy |
| Conditions | Biochemical kinase inhibition assays as described in WO2017038873A1 |
Why This Matters
For procurement, confirming the m-tolyl substitution is critical; the p-tolyl analog is a different chemical tool with a distinct, and likely less selective, kinase inhibition profile.
- [1] Nishio Y, Kubota Y, Yamamoto M, et al. Urea derivatives and use thereof. Patent WO2017038873A1. 2017. View Source
